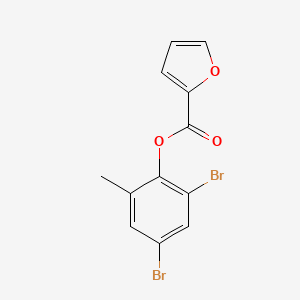

![molecular formula C13H13N3O2 B3012090 1-(2-羟乙基)-2-甲基嘧啶并[1,2-a]苯并咪唑-4(1H)-酮 CAS No. 932232-98-9](/img/structure/B3012090.png)

1-(2-羟乙基)-2-甲基嘧啶并[1,2-a]苯并咪唑-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

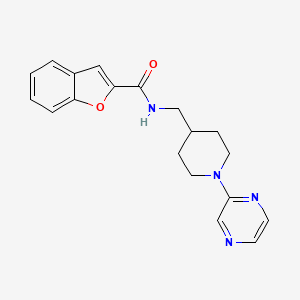

The synthesis of compounds related to 1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves various chemical reactions that lead to the formation of benzimidazole derivatives with potential biological activities. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles, which are structurally related to the compound of interest, has been reported to show H1-antihistaminic activity. The introduction of a 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus was found to be crucial for potent antihistaminic activity . Similarly, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate provided an efficient route to synthesize 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which was further used to prepare novel phenylazopyrimidone dyes . These synthetic approaches highlight the versatility of benzimidazole derivatives in generating compounds with diverse biological activities.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of strong intermolecular interactions such as hydrogen bonds and π-π stacking. For example, N-Methyl-2-(2'-hydroxyphenyl)benzimidazole derivatives have been shown to form very strong O-H...N hydrogen bonds and π-π interactions, which stabilize their crystal structure . These interactions are crucial for the molecular conformation and can influence the biological activity of the compounds.

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions that modify their structure and potentially their biological activity. For instance, the reaction of ethyl 1H-benzimidazole-2-acetate with isocyanates yielded pyrimido[1,6-a]benzimidazole-1,3(2H,5H)-diones, and further alkylation and chlorination reactions led to the formation of different derivatives . These reactions demonstrate the chemical reactivity of the benzimidazole ring and its potential for generating a wide range of derivatives with varied properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and the substituents attached to the benzimidazole nucleus. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are commonly used to characterize these compounds . Additionally, DFT calculations can provide insights into the energies, geometries, vibrational wavenumbers, and electronic transitions of these molecules, which are important for understanding their reactivity and interaction with biological targets . The solubility, stability, and absorption properties of these compounds can be affected by factors such as pH and solvent, which are important considerations for their potential therapeutic applications .

科学研究应用

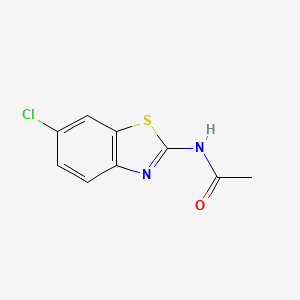

镇痛、抗炎和抗菌活性

研究表明,某些苯并咪唑衍生物(包括与 1-(2-羟乙基)-2-甲基嘧啶并[1,2-a]苯并咪唑-4(1H)-酮 相似的结构)已被评估其镇痛、抗炎和抗菌活性。例如,Chikkula & Sundararajan (2017) 的一项研究探索了苯并咪唑衍生物的合成及其生物活性。他们研究中最活跃的化合物表现出显着的镇痛和抗炎作用,以及抗菌活性。

抗增殖和抗癌特性

苯并咪唑衍生物,包括嘧啶并[1,2-a]苯并咪唑结构,已因其抗增殖和抗癌特性而受到研究。Nawrocka 等人 (2005) 合成了一系列 2-甲基嘧啶并[1,2-a]苯并咪唑衍生物,并评估了它们对人类癌细胞系的活性。他们的结果表明,一些化合物表现出显着的细胞毒活性。

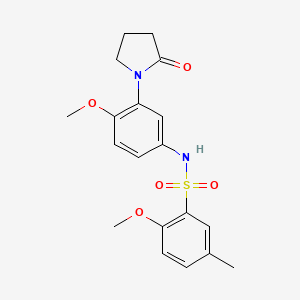

与 DNA 的相互作用和抗增殖活性

嘧啶并[1,2-a]苯并咪唑衍生物的合成及其与 DNA 的相互作用一直是研究的主题。Settimo 等人 (2003) 描述了具有质子化侧链的新衍生物的合成,并研究了它们与 DNA 的相互作用和抗增殖活性。

合成和抗菌评价

苯并咪唑基嘧啶并[4, 5-b]喹啉酮的合成(其结构与 1-(2-羟乙基)-2-甲基嘧啶并[1,2-a]苯并咪唑-4(1H)-酮 相关)已进行以探索其抗菌特性。Prasoona 等人 (2020) 合成了此类化合物,并评估了它们在体外抗菌活性,与标准药物相比显示出显着的结果。

中枢神经抑制剂

对中枢神经抑制剂的研究包括嘧啶并[1,2-a]苯并咪唑-2,4-二酮的研究。Kreutzberger & Leger (1983) 合成了该类化合物,发现一些具有中枢抑制作用,突出了相关化合物在神经药理学中的潜在用途。

抗癌筛选

苯并咪唑衍生物也已被合成并筛选其抗癌活性。Varshney 等人 (2015) 报道了合成一系列新型化合物,这些化合物带有 2-甲基-1H-苯并咪唑,对各种癌细胞系表现出细胞毒活性。

作用机制

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological properties and can interact with various targets .

Mode of Action

Benzimidazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Benzimidazole derivatives have been found to have various effects, including analgesic properties .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .

属性

IUPAC Name |

1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-8-12(18)16-11-5-3-2-4-10(11)14-13(16)15(9)6-7-17/h2-5,8,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOPGHLWXFWPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)

![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)

![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)